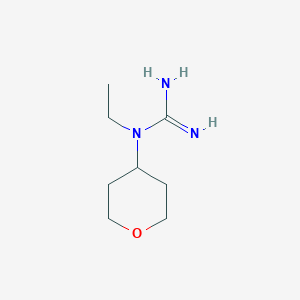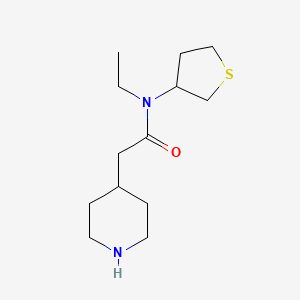
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Vue d'ensemble
Description
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid (6-ETNA) is a derivative of nicotinic acid (NA) and is an important molecule in the field of medicinal chemistry. It is a synthetic compound that has been studied extensively due to its potential therapeutic applications. 6-ETNA has been found to have a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-oxidant properties. Additionally, 6-ETNA is a promising compound for the treatment of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiophene derivatives, including 6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid , have shown promising results in antimicrobial activity. They have been tested against a range of bacterial species, with some derivatives exhibiting activity comparable to standard drugs like ampicillin and gentamicin . The structural modifications at the thiophene ring significantly affect their biological activity, making them a valuable asset in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Applications
The thiophene moiety is known for its anti-inflammatory and analgesic properties. Compounds containing thiophene rings have been used to develop drugs that can alleviate pain and reduce inflammation, which is crucial in the treatment of chronic diseases such as arthritis .
Antidiabetic Effects
Thiophene derivatives have been identified as potential antidiabetic agents. Their ability to modulate blood sugar levels makes them an interesting subject for further research and development in the field of diabetes mellitus treatment .
Cholesterol Inhibition
Some thiophene derivatives have been studied for their cholesterol-lowering effects. They may contribute to the development of new cholesterol inhibitors, which are important for preventing and treating atherosclerosis and other cardiovascular disorders .
Antiviral Activity
The antiviral properties of thiophene derivatives make them candidates for the development of new antiviral drugs. Their potential in inhibiting the replication of various viruses could be pivotal in the fight against viral infections .
Antitumor Agents
Thiophene compounds have been investigated for their antitumor activity. They offer a pathway to novel cancer treatments, especially in cases where traditional chemotherapy agents are ineffective .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives, including 6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid , are also of great interest in material science. Their unique properties can be harnessed in the development of organic semiconductors, conducting polymers, and other advanced materials .
Propriétés
IUPAC Name |
6-[ethyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-2-14(10-5-6-17-8-10)11-4-3-9(7-13-11)12(15)16/h3-4,7,10H,2,5-6,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIXITUWLXYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477517.png)
![2-chloro-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1477518.png)


![3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477524.png)







![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)
